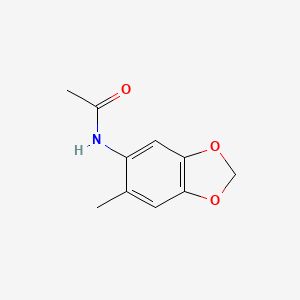

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide

Description

Structural Elucidation and Spectroscopic Characterization of N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a well-defined molecular architecture characterized by a fused benzodioxole ring system with specific substitution patterns that determine its chemical and physical properties. The compound possesses the molecular formula C₁₀H₁₁NO₃ with a calculated molecular weight of 193.20 grams per mole, establishing it as a relatively compact organic molecule with moderate molecular complexity. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(6-methyl-1,3-benzodioxol-5-yl)acetamide, reflecting the precise positioning of the methyl substituent at the 6-position of the benzodioxole ring and the acetamide functionality attached to the 5-position.

The structural framework consists of a benzene ring fused with a 1,3-dioxole ring, creating the characteristic benzodioxole scaffold that serves as the molecular backbone. The methyl group occupies the 6-position relative to the dioxole ring fusion, while the acetamide substituent is positioned at the 5-carbon of the benzodioxole system. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and spectroscopic properties. The canonical Simplified Molecular Input Line Entry System representation CC(=O)Nc1cc2OCOc2cc1C provides a concise encoding of the molecular connectivity, clearly illustrating the acetamide carbonyl group bonded to the nitrogen atom, which in turn connects to the substituted benzodioxole ring.

The Chemical Abstracts Service registry number 1443980-28-6 uniquely identifies this compound in chemical databases, facilitating its recognition and characterization across various research platforms. Alternative systematic names include N-(6-methyl-1,3-dioxaindan-5-yl)acetamide, reflecting the indane-like structural features when the benzodioxole ring is viewed from a different nomenclature perspective. The International Chemical Identifier key AQEGZDFRJZQYSE-UHFFFAOYSA-N serves as a unique molecular fingerprint, enabling precise identification and differentiation from structurally related compounds.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations have provided detailed insights into the three-dimensional molecular structure and solid-state packing arrangements of this compound through high-resolution X-ray diffraction studies. The compound has been successfully crystallized and its structure determined in complex with the E3 ubiquitin-protein ligase TRIM21, providing valuable information about its binding conformation and intermolecular interactions in a biological context. The crystal structure reveals that the compound adopts a nearly planar conformation for the benzodioxole ring system, with minimal deviation from planarity due to the rigid nature of the fused ring framework.

The acetamide substituent demonstrates conformational flexibility, with the carbonyl group capable of adopting different orientations relative to the benzodioxole plane depending on the crystal packing environment and intermolecular hydrogen bonding patterns. The methylenedioxy bridge maintains its characteristic puckered conformation, with the oxygen atoms positioned to minimize steric interactions while preserving the electronic conjugation within the ring system. Detailed bond length analysis reveals that the carbon-carbon bonds within the benzene ring exhibit typical aromatic character, with bond lengths consistent with delocalized pi-electron systems.

The crystal packing analysis demonstrates that molecules arrange themselves through a combination of van der Waals interactions and hydrogen bonding networks, particularly involving the acetamide functional group as both hydrogen bond donor and acceptor. The nitrogen atom of the acetamide group participates in intermolecular hydrogen bonding, contributing to the overall stability of the crystal lattice. The methyl substituent on the benzodioxole ring influences the molecular packing by providing additional hydrophobic contacts with neighboring molecules.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the molecular structure and electronic environment of this compound, offering detailed insights into both proton and carbon-13 nuclear environments. The spectroscopic analysis reveals characteristic resonance patterns that reflect the unique electronic properties of the substituted benzodioxole framework and its interaction with the acetamide functional group. The Nuclear Magnetic Resonance spectra demonstrate clear resolution of distinct molecular regions, allowing for precise assignment of individual nuclear environments and confirmation of the proposed molecular structure.

The integration patterns observed in proton Nuclear Magnetic Resonance spectra correspond exactly to the expected number of protons in each magnetic environment, providing strong evidence for the structural assignment. Chemical shift values reflect the electronic shielding effects of the aromatic ring system and the electron-withdrawing nature of the acetamide carbonyl group. Coupling constant analysis reveals the spatial relationships between adjacent protons and confirms the substitution pattern on the benzodioxole ring.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that reflect the diverse electronic environments within the molecule. The acetamide methyl group appears as a sharp singlet at approximately 2.19 parts per million, consistent with protons attached to a carbonyl carbon and shielded by the electron-donating properties of the attached nitrogen atom. This chemical shift position is characteristic of acetamide derivatives and provides immediate confirmation of the acetamide functionality.

The methylenedioxy bridge protons manifest as a distinctive singlet at approximately 5.99 parts per million, reflecting the unique electronic environment created by the proximity to two oxygen atoms. These protons experience significant deshielding due to the electron-withdrawing effect of the oxygen atoms, resulting in their characteristic downfield position. The singlet multiplicity confirms the equivalence of the two methylene protons due to rapid conformational exchange or symmetry considerations.

The aromatic protons of the benzodioxole ring system display complex multipicity patterns between 6.87 and 8.04 parts per million, with individual chemical shifts reflecting the specific substitution pattern and electronic effects. The proton at the 4-position appears as a doublet at approximately 6.87 parts per million with a coupling constant of 8.4 hertz, indicating ortho-coupling to the adjacent aromatic proton. The methyl substituent attached to the benzodioxole ring resonates as a singlet at approximately 2.19 parts per million, overlapping with the acetamide methyl signal but distinguishable through integration ratios.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetamide CH₃ | 2.19 | Singlet | 3H |

| Methylenedioxy OCH₂O | 5.99 | Singlet | 2H |

| Aromatic H-4 | 6.87 | Doublet (J = 8.4 Hz) | 1H |

| Aromatic H-7 | 7.29 | Singlet | 1H |

| Benzodioxole CH₃ | 2.19 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of this compound, revealing the electronic environment and connectivity of all carbon atoms within the molecule. The carbonyl carbon of the acetamide group appears at approximately 169-170 parts per million, characteristic of amide carbonyls and reflecting the reduced electrophilicity compared to other carbonyl-containing functional groups. This chemical shift position confirms the presence of the acetamide functionality and distinguishes it from other potential carbonyl groups.

The aromatic carbon atoms display chemical shifts ranging from approximately 108 to 148 parts per million, with specific values reflecting the substitution pattern and electronic effects within the benzodioxole ring system. The carbons bearing substituents exhibit characteristic shifts based on the nature of the attached groups, with electron-donating substituents causing upfield shifts and electron-withdrawing groups producing downfield resonances. The methylenedioxy carbon appears at approximately 101 parts per million, consistent with carbon atoms bonded to two oxygen atoms and reflecting the unique electronic environment of this bridging unit.

The methyl carbon atoms show distinct chemical shifts depending on their attachment points within the molecule. The acetamide methyl carbon resonates at approximately 23 parts per million, typical for methyl groups attached to carbonyl carbons. The benzodioxole methyl substituent exhibits a similar chemical shift, reflecting its attachment to an aromatic carbon atom. These carbon-13 chemical shifts provide definitive confirmation of the molecular structure and enable precise assignment of all carbon environments within the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of the intact compound and confirming the molecular formula C₁₀H₁₁NO₃. The presence of a clearly observable molecular ion indicates the relatively stable nature of the compound under electron ionization conditions.

The base peak in the mass spectrum corresponds to a characteristic fragmentation involving alpha cleavage adjacent to the acetamide carbonyl group, a common fragmentation pathway for acetamide derivatives. This fragmentation results in the formation of an acylium ion at mass-to-charge ratio 43, corresponding to the acetyl cation [CH₃CO]⁺, which represents the most abundant fragment in the spectrum. The high abundance of this fragment reflects the stability of the acylium ion and the favorable energetics of the alpha cleavage process.

Additional fragmentation patterns include the loss of the acetamide group through cleavage of the carbon-nitrogen bond, resulting in fragments corresponding to the substituted benzodioxole portion of the molecule. The McLafferty rearrangement, a characteristic fragmentation mechanism for carbonyl compounds, may also contribute to the observed fragmentation pattern, although specific details of this rearrangement for benzodioxole acetamides require further investigation. The collision cross section measurements provide additional structural information, with predicted values ranging from 134.7 to 184.9 square angstroms depending on the ionization mode.

| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 194.08118 | 139.8 |

| [M+Na]⁺ | 216.06312 | 148.3 |

| [M-H]⁻ | 192.06662 | 146.1 |

| [M+NH₄]⁺ | 211.10772 | 159.6 |

| [M+K]⁺ | 232.03706 | 148.8 |

Vibrational Spectroscopy and Fourier Transform Infrared Characterization

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of this compound, offering insights into molecular structure and intermolecular interactions. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule, enabling identification and confirmation of functional groups. The acetamide carbonyl group produces a strong absorption band in the region between 1650-1680 wavenumbers, with the exact position depending on hydrogen bonding and electronic effects from the benzodioxole substituent.

The amide carbonyl stretching frequency appears at approximately 1665-1675 wavenumbers, characteristic of secondary amides and reflecting the reduced double bond character compared to ketones or aldehydes. This absorption provides definitive confirmation of the acetamide functionality and distinguishes it from other carbonyl-containing groups. The nitrogen-hydrogen stretching vibration of the amide group typically appears as a broad absorption in the 3200-3400 wavenumber region, although this band may be obscured by other absorptions or intermolecular hydrogen bonding effects.

Properties

IUPAC Name |

N-(6-methyl-1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-9-10(14-5-13-9)4-8(6)11-7(2)12/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEGZDFRJZQYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254811 | |

| Record name | Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-28-6 | |

| Record name | Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Formation via Acid Chloride Intermediate

Preparation of Acid Chloride:

Starting from 6-methyl-1,3-benzodioxol-5-carboxylic acid, treatment with oxalyl chloride or thionyl chloride converts the acid to the corresponding acid chloride.Amide Coupling:

The acid chloride is then reacted with ammonia or an amine derivative under mild conditions to form the acetamide bond. This method ensures high yields and purity.

Direct Acetylation of Amino-Benzodioxole

The amino-substituted benzodioxole is reacted directly with acetic anhydride in the presence of a base such as pyridine or triethylamine at room temperature or under reflux.

Reaction monitoring by thin-layer chromatography (TLC) ensures completion.

The product is isolated by aqueous workup and purified by recrystallization.

Data Table: Comparative Yields and Conditions of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Acid Chloride Route | 6-methyl-1,3-benzodioxol-5-carboxylic acid | Oxalyl chloride, then NH3 or amine, inert solvent | 70-85 | Recrystallization/Chromatography | High purity, scalable |

| Direct Acetylation | 6-methyl-1,3-benzodioxol-5-amine | Acetic anhydride, pyridine, RT to reflux | 60-80 | Recrystallization | Simpler, fewer steps |

| Amidation via Coupling Agents | 6-methyl-1,3-benzodioxol-5-amine | Acetic acid + coupling agents (e.g., EDC, DCC) | 65-75 | Chromatography | Useful for sensitive substrates |

Research Findings and Optimization Parameters

Reaction Solvent: Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) improve acetylation efficiency by dissolving both reactants and reagents.

Temperature Control: Mild heating (40–60 °C) accelerates acetylation without decomposing the benzodioxole ring.

Base Selection: Pyridine is preferred for its dual role as a solvent and acid scavenger, preventing side reactions.

Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.

Yield Optimization: Slow addition of acetic anhydride and maintaining anhydrous conditions prevent hydrolysis and side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide is being investigated for its potential as an anticancer agent . Preliminary studies suggest that it can inhibit the growth of various cancer cell lines by targeting cyclooxygenase (COX) enzymes, which are crucial in prostaglandin biosynthesis and inflammation pathways.

Key Findings:

- Inhibition of Cancer Cell Growth: The compound has shown promising results in inhibiting cancer cell proliferation through enzyme inhibition mechanisms.

- Comparison with Other Compounds: It has been compared with other benzodioxole derivatives, highlighting its unique activity profile due to the specific methyl substitution.

Biological Studies

The compound is utilized in studies focusing on enzyme inhibition , particularly concerning COX enzymes. This mechanism is significant for developing anti-inflammatory drugs, as COX inhibitors play a critical role in managing pain and inflammation.

Research Highlights:

- Enzyme Interaction: this compound acts as a competitive inhibitor of COX enzymes, leading to decreased prostaglandin production, which is pivotal in inflammatory responses.

Materials Science

Due to its unique structural properties, this compound is also explored for applications in materials science . Its potential for developing novel materials with specific electronic or optical properties makes it a candidate for further research in this field.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Activity: A study evaluated the compound's efficacy against various cancer cell lines (e.g., CCRF-CEM and MIA PaCa-2), reporting IC50 values ranging from 328 to 644 nM.

- Enzyme Inhibition Studies: Research indicates that this compound effectively inhibits COX enzymes, leading to reduced inflammatory responses and potential therapeutic applications in pain management .

Mechanism of Action

The mechanism of action of N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain.

Anticancer Activity: The compound induces apoptosis in cancer cells by causing cell cycle arrest at the S phase and modulating microtubule assembly.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituted Benzodioxolyl Acetamides

N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide

- Structure : Differs by having two fluorine atoms at the 2-position of the benzodioxole ring.

- Properties : The electron-withdrawing fluorine atoms increase polarity and may alter binding affinity compared to the methyl-substituted analog.

N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide

- Structure: Contains a bromophenyl-methylamino group linked to the acetamide.

Egalognastat (O-GlcNAcase Inhibitor)

- Structure : Features a thiadiazole-piperazine chain and a chiral benzodioxolylethyl group.

Acetamide Derivatives with Heterocyclic Extensions

Compound D14 (Anticancer Agent)

- Structure : Incorporates a pyridazinyl-piperazine group and a benzodioxolylmethyl chain.

- Activity : Demonstrated potent cytotoxic effects in KRAS-mutated pancreatic and colorectal cancers by stabilizing the KRAS4b-PDEδ complex .

iNOS Inhibitor (Neuroprotective Candidate)

- Structure : Includes a piperazine-imidazolyl-pyrimidine moiety.

- Activity: Identified via molecular docking as a selective inducible nitric oxide synthase (iNOS) inhibitor, suggesting utility in neuroinflammation .

Complex Hybrid Structures

N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

- Structure: Combines a quinoline core with a benzodioxolyl acetamide.

- Activity: Likely targets kinase pathways or DNA topoisomerases due to the quinoline moiety, though explicit data is unavailable .

N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

- Structure : Features a coumarin (chromen-2-one) group.

- Activity: Coumarin derivatives are known for anticoagulant and anti-inflammatory effects; this hybrid may leverage dual mechanisms .

Comparative Analysis: Structural Features vs. Bioactivity

Biological Activity

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide is a benzodioxole derivative that has garnered interest due to its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Here, we will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a unique benzodioxole ring system, which is common in many natural products and synthetic compounds that exhibit significant biological properties. The structure allows for interactions with various biological targets, making it a candidate for drug development.

Target Enzymes:

The primary target of this compound is the cyclooxygenase (COX) enzyme family. These enzymes are crucial in the biosynthesis of prostaglandins, which play significant roles in inflammation and pain signaling.

Mode of Action:

The compound acts as a competitive inhibitor of COX enzymes. By inhibiting these enzymes, it reduces the production of prostaglandins, thereby exerting anti-inflammatory effects. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain and inflammation .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit COX enzymes effectively, leading to decreased prostaglandin synthesis. This property suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies highlight its ability to inhibit the growth of various cancer cell lines. For instance:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | >10 | Moderate cytotoxicity |

| HCT-116 (Colon) | >10 | Moderate cytotoxicity |

| A549 (Lung) | <10 | Significant cytotoxicity |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various benzodioxole derivatives, this compound showed promising results against several human cancer cell lines. The compound was tested against xenograft models in mice, demonstrating an extension of survival rates compared to controls .

Study 2: Enzyme Inhibition

A molecular docking study revealed that this compound binds effectively to the active site of COX enzymes. This interaction was characterized by hydrogen bonding and hydrophobic interactions, confirming its role as a competitive inhibitor .

Safety and Toxicity

Toxicity assessments performed on normal cell lines indicated that this compound exhibits low toxicity at therapeutic concentrations. For example:

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| Vero Cells | >150 | Minimal cytotoxicity observed |

These results suggest that the compound may have a favorable safety profile for further development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, acetylation of the amine group in 6-methyl-1,3-benzodioxol-5-amine using acetyl chloride in anhydrous conditions (e.g., THF or DCM) under nitrogen atmosphere. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC with UV detection (λ = 254 nm) or LC-MS, alongside related substance testing as per pharmacopeial guidelines .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent positions and acetamide linkage (e.g., acetamide carbonyl resonance at ~168-170 ppm in -NMR) .

- IR : Stretching vibrations for C=O (1650–1680 cm) and benzodioxol C-O-C (1240–1280 cm) .

- X-ray crystallography : Single-crystal diffraction using SHELX for refinement (SHELXL) and ORTEP-3 for visualization of anisotropic displacement parameters .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodological Answer : Crystallization via vapor diffusion (e.g., dichloromethane/pentane). Data collection on a diffractometer followed by structure solution via SHELXD (direct methods) or SHELXS (Patterson). Refinement in SHELXL with WinGX for graphical interface. Validation using PLATON for symmetry checks .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like Nrf2 or cytochrome P450 enzymes, leveraging structural analogs (e.g., ML-385’s binding to Nrf2 ).

- Pharmacophore modeling : Identify critical interaction motifs (e.g., benzodioxol’s π-π stacking and acetamide’s hydrogen-bonding capacity) using MOE or Phase .

Q. What strategies resolve discrepancies between experimental and calculated NMR chemical shifts?

- Methodological Answer :

- Solvent effects : Simulate shifts with COSMO-RS (in Gaussian or ORCA) to account for solvent polarity.

- Tautomerism/conformers : Use DFT (B3LYP/6-311+G(d,p)) to model low-energy conformers and compare Boltzmann-weighted shifts with experimental data.

- Dynamic effects : Include MD simulations to assess ring puckering (Cremer-Pople coordinates ) or rotational barriers influencing shift averaging .

Q. How does conformational flexibility of the benzodioxol ring impact bioactivity?

- Methodological Answer :

- Conformational analysis : Calculate puckering parameters (amplitude , phase ) via Cremer-Pople coordinates using crystallographic data .

- SAR studies : Compare activity of rigid analogs (e.g., locked benzodioxol derivatives) versus flexible ones in enzyme inhibition assays. Correlate with MD simulations of target binding pockets .

Q. What experimental designs mitigate false positives in high-throughput screening for this compound’s bioactivity?

- Methodological Answer :

- Counter-screening : Include orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporter for functional activity).

- Interference controls : Test for autofluorescence (λex/λem = 350/450 nm) or redox activity (e.g., DTT quenching).

- Dose-response validation : Use Hill slope analysis to confirm specificity (slope ~1 for single-site binding) .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s enzyme inhibition potency?

- Methodological Answer :

- Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES affecting ionization), ionic strength, and co-solvents (DMSO tolerance <1%).

- Enzyme source : Validate isoform specificity (e.g., recombinant vs. tissue-extracted enzymes).

- Data normalization : Use internal controls (e.g., Z’-factor >0.5) to rule out plate-specific artifacts .

Q. Why might crystallographic data show varying bond lengths in the acetamide moiety?

- Methodological Answer :

- Thermal motion : Refine anisotropic displacement parameters (ADPs) in SHELXL; high ADPs suggest dynamic disorder.

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., H-bonding with solvent) distorting geometry.

- Twinned crystals : Test for merohedral twinning using R and refine with TWIN/BASF commands in SHELXL .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.